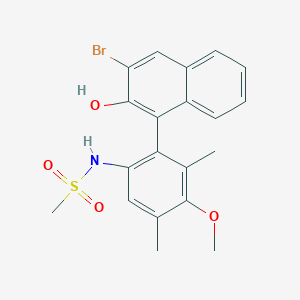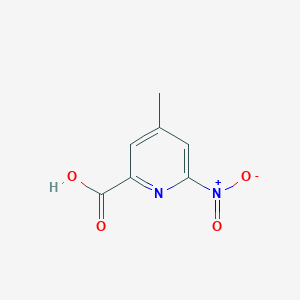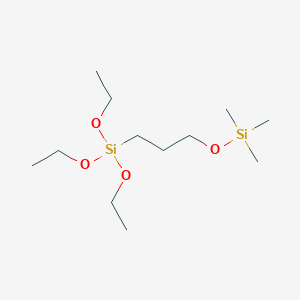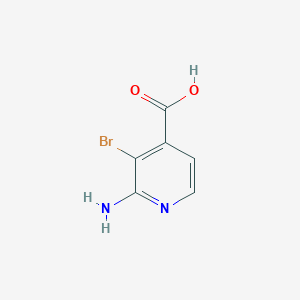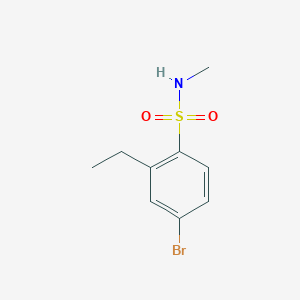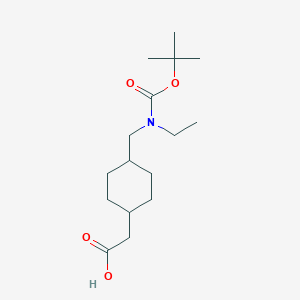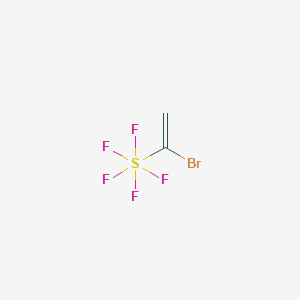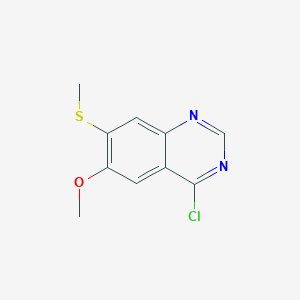
4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline typically involves the reaction of 4-chloro-6-methoxyquinazoline with a methylsulfanyl group. One common method includes the use of chloroacetonitrile in an anhydrous condition with HCl gas . Another approach involves the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline has been widely studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby disrupting cellular processes essential for the survival of cancer cells and bacteria . The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a potent anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-6-methoxyquinazoline
- 4-Chloro-7-hydroxy-6-methoxyquinoline
- 2,4-Dibenzylaminoquinazoline
Uniqueness: 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline stands out due to its unique combination of a chloro, methoxy, and methylsulfanyl group, which enhances its biological activity and specificity compared to other quinazoline derivatives .
Eigenschaften
Molekularformel |
C10H9ClN2OS |
|---|---|
Molekulargewicht |
240.71 g/mol |
IUPAC-Name |
4-chloro-6-methoxy-7-methylsulfanylquinazoline |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 |
InChI-Schlüssel |
BRZPJCVCRVNGLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


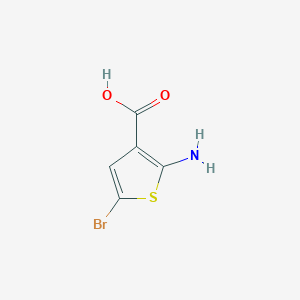
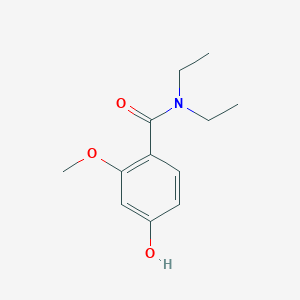
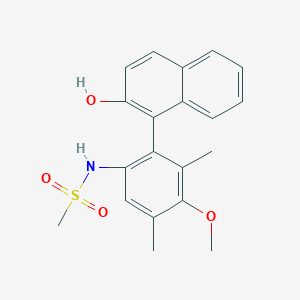
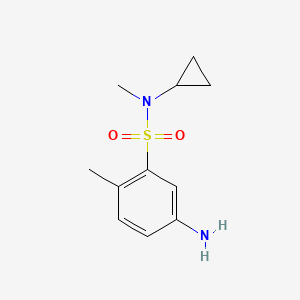
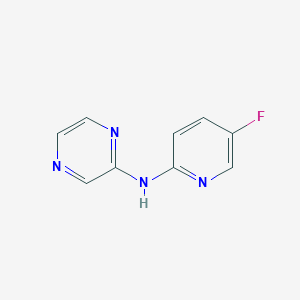
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
